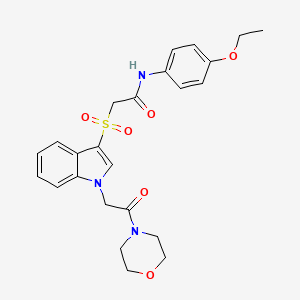

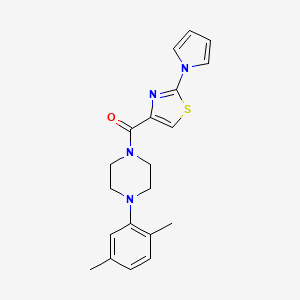

![molecular formula C17H14N2O6S2 B2751636 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-nitrobenzamide CAS No. 896316-22-6](/img/structure/B2751636.png)

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

The compound has been utilized in the synthesis of metal complexes. These complexes are characterized through various spectral studies, which reveal that the ligand can chelate to metal ions in a bidentate fashion via azomethine nitrogen and deprotonated enolized carbonyl oxygen . This application is significant in coordination chemistry, where such complexes are known for their stability and diverse biological applications.

Antibacterial Activity

Furan derivatives, including the compound , have been studied for their antibacterial activity. The incorporation of the furan nucleus is a key synthetic strategy in the search for new drugs due to the remarkable therapeutic efficacy of furan-related medicines . This compound could potentially contribute to the development of new antibacterial agents to combat microbial resistance.

Anticancer Research

The compound’s derivatives have shown potential in anticancer research. Heterocyclic Schiff bases, which include furan derivatives, have been heavily studied due to their therapeutic potentials against certain types of tumors . The compound’s ability to interact with various biomolecules like proteins and amino acids makes it a candidate for anticancer activity profiling.

Catalysis

In the field of catalysis, the compound could be explored for its ability to act as a ligand in catalytic reactions. Schiff bases and their metal complexes have been widely utilized in catalysis due to their ability to form stable chelates with metals . This application is crucial for industrial processes that require specific catalysts for efficient chemical transformations.

Analytical Chemistry

The compound’s unique structural features make it suitable for use in analytical chemistry. Its ability to form complexes with metals can be leveraged in the development of new analytical methods for the detection and quantification of metal ions . This is particularly useful in environmental monitoring and quality control in various industries.

Drug Design and Development

The structural flexibility and diverse donor groups of the compound make it an interesting candidate for drug design and development. Its interaction with metal ions and potential biological activities, such as antibacterial and anticancer properties, provide a foundation for the synthesis of new pharmaceuticals .

Safety and Hazards

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6S2/c20-17(12-4-1-5-13(10-12)19(21)22)18-11-15(14-6-2-8-25-14)27(23,24)16-7-3-9-26-16/h1-10,15H,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJKLZGWMUNUOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2751558.png)

![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2751559.png)

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2751562.png)

![Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate](/img/structure/B2751567.png)

![7-Bromooxazolo[4,5-b]pyridin-2-ol](/img/structure/B2751574.png)

![5-Chlorofuro[2,3-b]pyridine](/img/structure/B2751575.png)